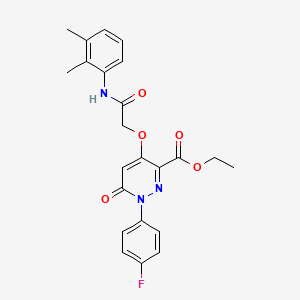
Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C23H22FN3O5 and its molecular weight is 439.443. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-((2,3-dimethylphenyl)amino)-2-oxoethoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS Number: 899729-28-3) is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structural characteristics.
Chemical Structure and Properties
The molecular formula of the compound is C23H22FN3O5, with a molecular weight of approximately 439.4 g/mol. The structure includes a pyridazine ring with various substituents that contribute to its biological activity. The presence of the fluorophenyl and dimethylphenyl groups suggests potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O5 |
| Molecular Weight | 439.4 g/mol |
| CAS Number | 899729-28-3 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, research indicates that derivatives similar to this compound can induce apoptosis in cancer cells, which is a critical mechanism for limiting tumor growth.
The primary mechanism through which this compound exerts its anticancer effects appears to be the induction of apoptosis. This process involves the activation of intrinsic apoptotic pathways, characterized by:
- Upregulation of pro-apoptotic proteins : Such as Bax.
- Downregulation of anti-apoptotic proteins : Such as Bcl-2.
Experimental results have shown that treatment with compounds related to this structure can lead to increased expression of caspase-3, a key enzyme in the apoptosis pathway, indicating effective induction of cell death in cancerous cells .
Case Studies and Research Findings
- In Vitro Studies : A study demonstrated that similar compounds exhibited IC50 values comparable to established chemotherapeutic agents like 5-Fluorouracil (5-FU). For example, one derivative showed an IC50 value of 18.53 µM against HeLa cells, indicating strong antiproliferative activity .
- Structural Activity Relationship (SAR) : The structural modifications in the compound significantly affect its biological activity. Variations in substituents on the phenyl rings have been correlated with changes in potency against different cancer types .
- Biological Assays : In assays measuring cytotoxicity and apoptosis induction, compounds structurally related to this compound consistently showed promising results against various cancer cell lines, including breast and colon cancer models .
属性
IUPAC Name |
ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O5/c1-4-31-23(30)22-19(12-21(29)27(26-22)17-10-8-16(24)9-11-17)32-13-20(28)25-18-7-5-6-14(2)15(18)3/h5-12H,4,13H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVBMLRFACYLCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














